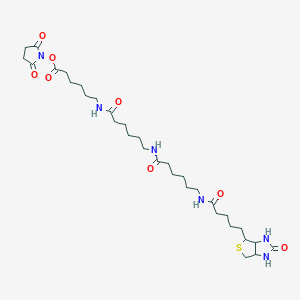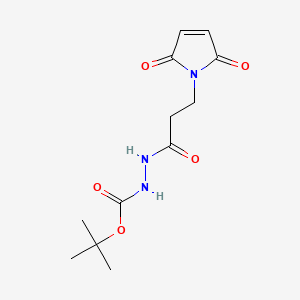
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide: is a deuterated form of N-(4-Hydroxyphenyl)piperazine, which is a derivative of piperazine. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide typically involves the deuteration of N-(4-Hydroxyphenyl)piperazine. This process includes the introduction of deuterium atoms into the molecular structure. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms and pathways. The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
N-(4-Hydroxyphenyl)piperazine: The non-deuterated form of the compound.
N-(4-Methoxyphenyl)piperazine: A derivative with a methoxy group instead of a hydroxy group.
N-(4-Aminophenyl)piperazine: A derivative with an amino group instead of a hydroxy group.
Uniqueness: N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in analytical and biochemical studies, such as improved sensitivity and specificity in mass spectrometry and NMR spectroscopy.
Propiedades
Número CAS |
1329502-88-6 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
186.284 |
Nombre IUPAC |
4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2/i5D2,6D2,7D2,8D2 |
Clave InChI |
GPEOAEVZTOQXLG-YEBVBAJPSA-N |
SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O |
Sinónimos |
4-(1-Piperazinyl)phenol-d8 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


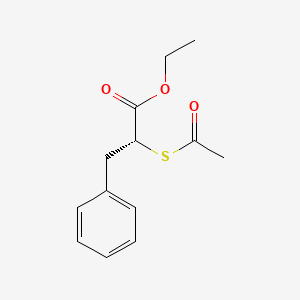
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)
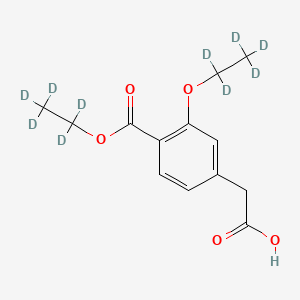
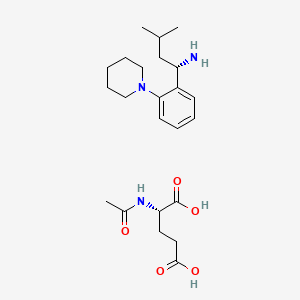
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
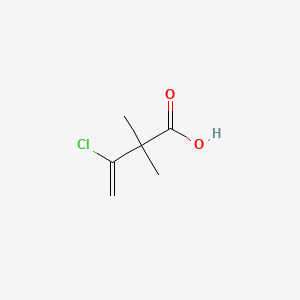
![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)
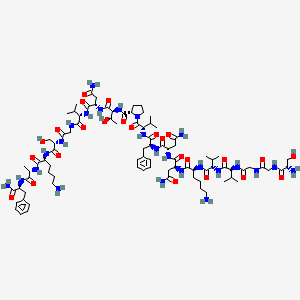
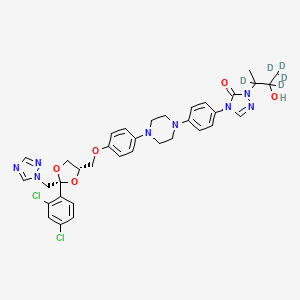
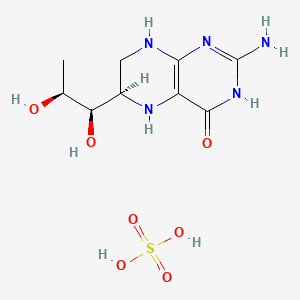
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
